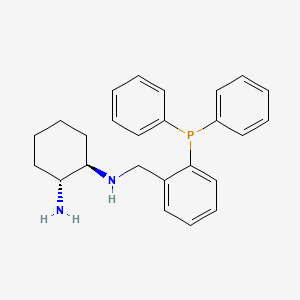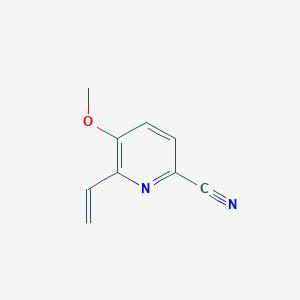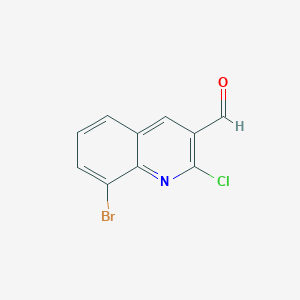![molecular formula C11H12ClN3O B8529871 (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol](/img/structure/B8529871.png)
(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol
Vue d'ensemble
Description
(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is a chemical compound with a unique structure that includes a chloro-substituted imidazo[1,5-a]pyrazine ring attached to a cyclobutyl group, which is further connected to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazo[1,5-a]pyrazine core, which is then chlorinated The chlorinated intermediate is subsequently reacted with a cyclobutyl-containing reagent under specific conditions to form the desired compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-formaldehyde or [3-(8-Chloro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-carboxylic acid.
Reduction: Formation of [3-(8-Hydro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets. The chloro-substituted imidazo[1,5-a]pyrazine ring can interact with enzymes or receptors, modulating their activity. The cyclobutyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity. The methanol moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(8-Bromo-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
- [3-(8-Fluoro-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
- [3-(8-Methyl-imidazo[1,5-a]pyrazin-3-yl)-cyclobutyl]-methanol
Uniqueness
Compared to its analogs, (3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in various chemical reactions, providing opportunities for further functionalization. Additionally, the chloro group can enhance the compound’s binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C11H12ClN3O |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
[3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H12ClN3O/c12-10-9-5-14-11(15(9)2-1-13-10)8-3-7(4-8)6-16/h1-2,5,7-8,16H,3-4,6H2 |
Clé InChI |
GZEIXMYPSADADP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1C2=NC=C3N2C=CN=C3Cl)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

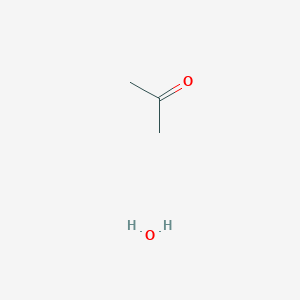
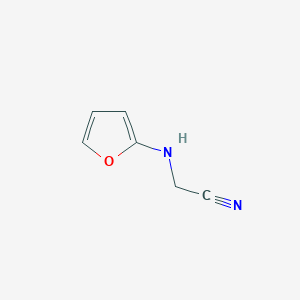
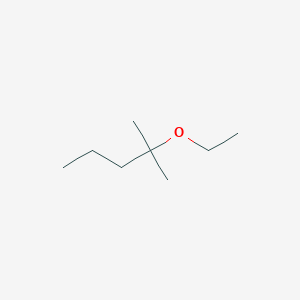
![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)
![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-3-nitro-1H-pyrazole](/img/structure/B8529814.png)
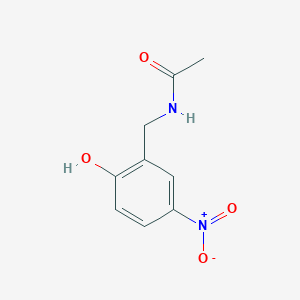
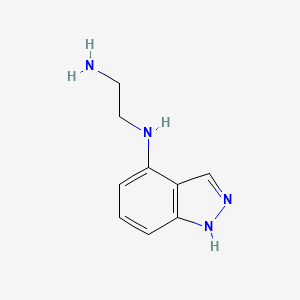
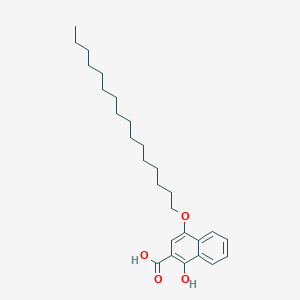

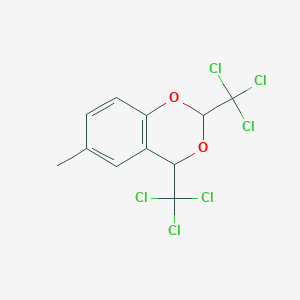
![3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one](/img/structure/B8529847.png)
